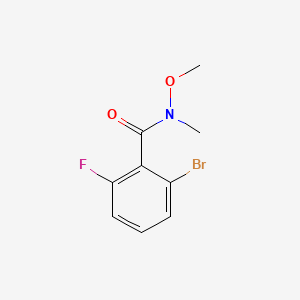

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2-bromo-6-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVWXGSXMURULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC=C1Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742718 | |

| Record name | 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341037-81-7 | |

| Record name | Benzamide, 2-bromo-6-fluoro-N-methoxy-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341037-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-bromo-6-fluorobenzoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in solvents like methanol, isopropyl alcohol, or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis can produce 2-bromo-6-fluorobenzoic acid and N-methoxy-N-methylamine .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals .

- Reactivity Studies : The compound can undergo substitution, oxidation, and reduction reactions, making it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biological Activity Investigation : Research indicates that this compound may exhibit potential biological activities, including antimicrobial properties. For instance, similar brominated compounds have shown significant inhibition of biofilm formation in Pseudomonas aeruginosa.

- Mechanism of Action : While the exact mechanism is not fully elucidated, it is believed that interactions with specific molecular targets may mediate its effects in biological systems .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, particularly as a lead compound in drug discovery efforts targeting various diseases.

- Anticancer Studies : In vitro studies on structurally related compounds suggest that they can induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins .

Industry

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 680610-73-5)

- Structural Difference : The bromine and fluorine substituents are positioned at the 3- and 2-positions, respectively, altering electronic distribution and steric effects.

- Implications: The meta-substituted bromine may reduce steric hindrance compared to the ortho-substituted bromine in the target compound. This could enhance solubility in non-polar solvents but reduce binding affinity in enzyme active sites requiring ortho-substituted ligands .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structural Difference : Features a trifluoropropoxy group and a chloro-fluoroaniline moiety.

- Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suitable for pharmacokinetic applications compared to the methoxy-methylamide group in the target compound. However, increased molecular weight (due to the trifluoropropoxy group) may reduce aqueous solubility .

5-Bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide

- Structural Difference : Contains a nitro group at the 6-position of the aniline ring and a methyl substituent at the 2-position.

- However, nitro groups are associated with higher toxicity, limiting therapeutic applications compared to halogenated analogs like the target compound .

Research Findings

- Synthetic Utility : The methoxy-methylamide group in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, as demonstrated in boronic acid derivatives (e.g., pinacol ester intermediates) .

- Biological Activity : Unlike its trifluoropropoxy analog (), the target compound lacks direct therapeutic applications but serves as a precursor in antiviral and anticancer agent synthesis.

- Toxicity : Nitro-substituted analogs () exhibit higher cytotoxicity, limiting their use compared to halogenated benzamides .

Biological Activity

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique combination of bromine and fluorine substituents on the benzene ring, along with a methoxy and methyl group on the nitrogen atom, presents intriguing possibilities in medicinal chemistry and biological research.

The molecular formula of this compound is . The presence of halogen atoms (bromine and fluorine) enhances its reactivity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or modulation of specific biochemical pathways, making it a candidate for therapeutic applications. The detailed mechanism remains under investigation, but initial studies suggest it may act as an enzyme inhibitor or receptor modulator.

Biological Activity Evaluation

Research has indicated several areas where this compound may exhibit significant biological activity:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes, potentially impacting metabolic pathways in cells. This activity is crucial for developing drugs targeting specific diseases.

- Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound are ongoing, with early results indicating potential effectiveness against various bacterial strains .

- Cytotoxicity : The compound's cytotoxic effects on cancer cell lines are being studied, with some derivatives showing promising results in inhibiting tumor growth.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study evaluated the interaction of this compound with a specific enzyme involved in metabolic pathways. Results indicated a significant inhibition rate, suggesting potential for therapeutic development against metabolic disorders.

- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive bacteria, which could be leveraged for developing new antibiotics.

- Cytotoxicity Assessment : In a recent study focusing on cancer treatment, various derivatives of this compound were tested against human cancer cell lines. The findings showed that certain derivatives had enhanced cytotoxic effects compared to the parent compound, indicating potential for further development as anti-cancer agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-5-fluoro-N-methylbenzamide | Fluorine at the 5-position | Moderate enzyme inhibition |

| N-Methoxy-N-methylbenzamide | Lacks halogen substituents | Minimal biological activity |

| 2-Bromo-6-fluoro-N-methylbenzamide | Similar structure but without methoxy group | Limited interaction with enzymes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, and how are intermediates characterized?

- Methodology : The synthesis typically begins with 2-bromo-6-fluorobenzoic acid derivatives. Key steps include activation of the carboxylic acid (e.g., via chlorination with SOCl₂), followed by coupling with N-methoxy-N-methylamine using reagents like EDCI or HATU.

- Characterization : Intermediates and the final product are analyzed via H/C NMR (e.g., δ ~3.3 ppm for N-methyl and ~3.5 ppm for N-methoxy groups) and LC-MS for purity. Crystallography (using SHELX programs ) may resolve ambiguous stereochemistry.

- Challenges : Bromine’s steric bulk may hinder coupling efficiency, requiring optimized reaction temperatures (e.g., 0–25°C) .

Q. How is the electronic influence of the bromo and fluoro substituents assessed in this compound?

- Methodology : Computational tools (DFT, Gaussian) model electron-withdrawing effects of Br and F on the benzamide core. IR spectroscopy identifies shifts in carbonyl stretching frequencies (C=O ~1680–1700 cm⁻¹), while Hammett constants quantify substituent effects.

- Experimental Validation : Compare reactivity with analogs (e.g., 2-chloro-6-fluoro derivatives) in nucleophilic acyl substitution .

Q. What are the common applications of this compound in medicinal chemistry research?

- Applications : Serves as a protease inhibitor precursor or a kinase-targeting scaffold. The N-methoxy-N-methyl group enhances metabolic stability and solubility, making it useful in pharmacokinetic studies.

- Biological Assays : Tested in enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models for cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If H NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to confirm assignments.

- Data Cross-Validation : Compare crystallographic data (via SHELXL ) with computational predictions (Mercury Software) to address discrepancies .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Process Chemistry : Replace batch reactors with flow chemistry to control exothermic reactions. Use scavenger resins (e.g., QuadraPure™) to remove excess reagents.

- Catalysis : Screen Pd or Cu catalysts for Buchwald-Hartwig coupling if aryl halide reactivity is low. Monitor via in-situ IR .

Q. How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

- Steric Maps : Generate using software (Molegro) to visualize steric hindrance from bromine.

- Reactivity Profiling : Conduct Suzuki-Miyaura coupling with boronic acids; compare yields with less-hindered analogs (e.g., 2-fluoro derivatives). Br’s ortho position may slow transmetallation, requiring higher catalyst loading .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to identify binding poses. Validate via MD simulations (GROMACS) assessing stability of hydrogen bonds (e.g., between carbonyl and catalytic lysine).

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities against homologs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.